propan-2-yl 4-({[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate
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Overview
Description
ISOPROPYL 4-({[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of ISOPROPYL 4-({[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE involves several steps. The key intermediate, 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine, is synthesized through the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is typically carried out in acetic acid or trifluoroacetic acid, depending on the desired regioselectivity . The final compound is obtained by reacting the intermediate with isopropyl 4-aminobenzoate under appropriate conditions.
Chemical Reactions Analysis
ISOPROPYL 4-({[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
ISOPROPYL 4-({[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its ability to interact with various biological targets.
Materials Science: It is used in the development of fluorescent materials and chemosensors due to its tunable photophysical properties.
Industrial Chemistry: The compound is explored for its potential use in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ISOPROPYL 4-({[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
ISOPROPYL 4-({[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE is unique due to the presence of two difluoromethyl groups at positions 5 and 7 of the pyrazolo[1,5-a]pyrimidine ring. Similar compounds include:
- Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Methyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C18H18F4N6O3 |
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Molecular Weight |
442.4 g/mol |
IUPAC Name |
propan-2-yl 4-[[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-1-ethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C18H18F4N6O3/c1-4-27-7-11(14(26-27)18(30)31-8(2)3)24-17(29)10-6-13-23-9(15(19)20)5-12(16(21)22)28(13)25-10/h5-8,15-16H,4H2,1-3H3,(H,24,29) |
InChI Key |
OZKZSCGEWVRZFI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)OC(C)C)NC(=O)C2=NN3C(=CC(=NC3=C2)C(F)F)C(F)F |
Origin of Product |
United States |
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